molecular formula C11H11BrN2O2 B8280202 6-Bromo-3-(4-morpholinyl)-1,2-benzisoxazole

6-Bromo-3-(4-morpholinyl)-1,2-benzisoxazole

Cat. No.: B8280202
M. Wt: 283.12 g/mol
InChI Key: NXSMJTNBGOOURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(4-morpholinyl)-1,2-benzisoxazole is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

6-bromo-3-morpholin-4-yl-1,2-benzoxazole

InChI

InChI=1S/C11H11BrN2O2/c12-8-1-2-9-10(7-8)16-13-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6H2

InChI Key

NXSMJTNBGOOURH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NOC3=C2C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice-bath cooled solution of 6-bromo-1,2-benzisoxazol-3 (2H)-one (Intermediate 24) (0.15 g) and dry pyridine (0.15 ml) in dry dichloromethane (12 ml) was stirred under nitrogen and treated with triflic anhydride (180 μL). The solution was stirred at room temp. for 90 min, diluted with cyclohexane then applied to a Varian Bond-Elut SPE cartridge (silica, 5 g) and eluted with cyclohexane and dichloromethane to give a colourless oil. The oil was dissolved in acetonitrile (4 ml) treated with morpholine (61 μL) and diisopropylethylamine (0.15 ml) then stirred at 70° under nitrogen for 16 h. The cooled reaction mixture was purified on a Varian Bond-Elut SPE cartridge (silica, 5 g) using dichloromethane:ethanol:0.88 ammonia to give the title compound as a white solid (0.03 g).
Quantity
0.15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
180 μL
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reactant
Reaction Step Two
Quantity
61 μL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

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